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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the preclinical research findings for

enozertinib (formerly ORIC-114), a highly selective, brain-penetrant, and orally bioavailable

irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal

Growth Factor Receptor 2 (HER2) with mutations in exon 20. The findings detailed herein are

primarily derived from a pivotal publication in Cancer Research, "Enozertinib is a Selective,

Brain-Penetrant EGFR Inhibitor for Treating Non-small Cell Lung Cancer with EGFR Exon 20

and Atypical Mutations."[1][2][3][4][5]

Enozertinib is under development for the treatment of various solid tumors, particularly non-

small cell lung cancer (NSCLC), harboring EGFR or HER2 exon 20 insertion mutations.[1][2][5]

[6] These mutations are known drivers of oncogenesis and are associated with a poor

prognosis, especially in patients who develop brain metastases.[1][2][4] Enozertinib's ability to

cross the blood-brain barrier is a key differentiator, addressing a significant unmet need for

patients with intracranial disease.[1][2][3][4]

Core Preclinical Findings
Preclinical studies have demonstrated enozertinib's potent and selective activity against

cancer cells with EGFR and HER2 exon 20 insertion mutations, while sparing wild-type (WT)

EGFR, which is anticipated to result in a more favorable safety profile.[4][7] In vivo studies have

shown significant tumor growth inhibition, including complete responses, in both subcutaneous

and intracranial tumor models.[1][3][4][7]
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Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of

enozertinib.

Table 1: Biochemical Potency of Enozertinib Against EGFR and HER2 Variants

Target IC50 (nM)

EGFR Exon 20 Insertion (H773_V774insNPH) Low nanomolar

HER2 Exon 20 Insertion Low nanomolar

EGFR (Wild-Type) Higher nanomolar (demonstrating selectivity)

Other Kinases
Minimal inhibition (indicating high kinome

selectivity)

Note: Specific IC50 values are detailed in the Cancer Research publication and its

supplementary data.

Table 2: In Vivo Efficacy of Enozertinib in NSCLC Xenograft Models

Model Type Dosing
Tumor Growth
Inhibition (%)

Observations

EGFR Exon 20

Insertion

(Subcutaneous)

3 mg/kg, once daily

oral
>90%

Induced robust tumor

regressions.[7]

EGFR Exon 20

Insertion (Intracranial)
Not specified Significant regression

Outperformed

comparator agents.[6]

[7]

HER2-Positive Breast

Cancer

(Subcutaneous)

Not specified
Strong anti-tumor

activity

HER2-Positive Breast

Cancer (Intracranial)
Not specified

Strong anti-tumor

activity
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Experimental Protocols
Detailed methodologies for the key experiments are outlined below, based on standard

practices in preclinical oncology research.

Kinase Inhibition Assay (Biochemical Potency)
The inhibitory activity of enozertinib against a panel of purified kinases, including various

EGFR mutants and wild-type EGFR, was likely determined using a radiometric or fluorescence-

based assay. A typical protocol would involve:

Reagents: Recombinant kinase domains, appropriate peptide substrate, ATP (adenosine

triphosphate), and enozertinib at various concentrations.

Procedure:

Kinases are incubated with a dilution series of enozertinib in a buffer solution.

The kinase reaction is initiated by the addition of the peptide substrate and radiolabeled

ATP (e.g., [γ-³²P]ATP).

The reaction is allowed to proceed for a specified time at a controlled temperature.

The reaction is then stopped, and the phosphorylated substrate is separated from the

unreacted ATP.

The amount of incorporated radioactivity is measured using a scintillation counter.

Data Analysis: The concentration of enozertinib that inhibits 50% of the kinase activity

(IC50) is calculated by fitting the data to a dose-response curve.

Cell-Based Proliferation Assays
The anti-proliferative effect of enozertinib on cancer cell lines harboring specific EGFR or

HER2 mutations was assessed using assays such as the CellTiter-Glo® Luminescent Cell

Viability Assay.
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Cell Lines: A panel of NSCLC and other cancer cell lines with documented EGFR exon 20

insertions, HER2 exon 20 insertions, and wild-type EGFR.

Procedure:

Cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are then treated with a range of concentrations of enozertinib.

After a defined incubation period (e.g., 72 hours), a reagent that measures ATP levels

(indicative of cell viability) is added.

Luminescence is measured using a plate reader.

Data Analysis: The IC50 values are determined by plotting cell viability against the logarithm

of enozertinib concentration.

In Vivo Tumor Xenograft Models
The anti-tumor efficacy of enozertinib was evaluated in immunodeficient mice bearing human

tumor xenografts.

Animal Models: Nude mice were used for these studies.

Tumor Implantation:

Subcutaneous Model: Cancer cells were implanted subcutaneously into the flanks of the

mice.

Intracranial Model: Cancer cells were stereotactically implanted into the brains of the mice

to mimic brain metastases.

Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control

and enozertinib treatment groups. Enozertinib was administered orally, typically once daily.

Efficacy Assessment:

Tumor volume was measured regularly using calipers for subcutaneous models.
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For intracranial models, tumor burden was often assessed by bioluminescence imaging or

by monitoring neurological signs and survival.

Body weight was monitored as an indicator of toxicity.

Data Analysis: Tumor growth inhibition was calculated by comparing the change in tumor

volume in the treated groups to the control group.

Visualizations
Signaling Pathway
The following diagram illustrates the simplified signaling pathway targeted by enozertinib.
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Caption: Enozertinib inhibits mutant EGFR/HER2 signaling pathways.

Experimental Workflow
The diagram below outlines a typical workflow for an in vivo subcutaneous xenograft study.
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Caption: Workflow for in vivo subcutaneous xenograft efficacy studies.
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Conclusion
The preclinical data for enozertinib strongly support its development as a potent, selective,

and brain-penetrant inhibitor for cancers driven by EGFR and HER2 exon 20 insertion

mutations. Its demonstrated activity in both systemic and intracranial preclinical models

highlights its potential to address a critical unmet medical need in this patient population.

Further clinical investigation is ongoing to translate these promising preclinical findings into

meaningful patient benefit.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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